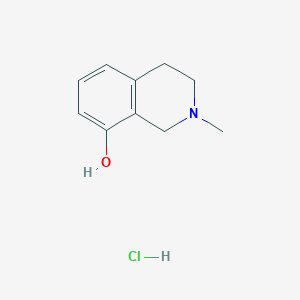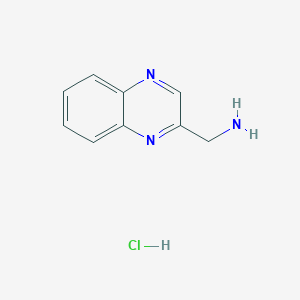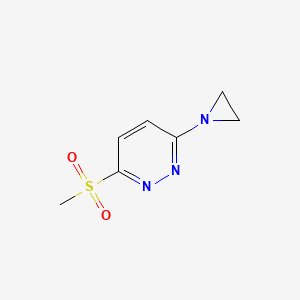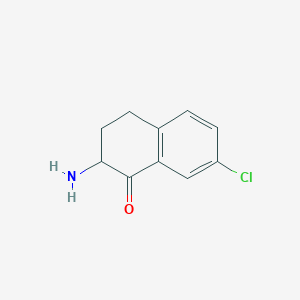
3-Methoxy-2-methylquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-methylquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the 3-position and a methyl group at the 2-position, along with a carbonitrile group at the 4-position, makes this compound unique and potentially useful in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-3-nitrobenzonitrile with methanol in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of suitable catalysts and solvents can play a crucial role in achieving high yields and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-2-methylquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce 4-aminomethylquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-methylquinoline-4-carbonitrile has several scientific research applications, including:
Biology: It can be used as a probe to study biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be utilized in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile chemical structure.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-methylquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline-4-carbonitrile: Lacks the methoxy group at the 3-position, which may affect its biological activity and chemical reactivity.
3-Methoxyquinoline-4-carbonitrile: Lacks the methyl group at the 2-position, which can influence its overall stability and interaction with molecular targets.
2-Methyl-3-nitroquinoline-4-carbonitrile:
Uniqueness
3-Methoxy-2-methylquinoline-4-carbonitrile is unique due to the presence of both methoxy and methyl groups, along with a carbonitrile group. This combination of functional groups enhances its chemical versatility and potential for various applications in scientific research. The compound’s unique structure allows it to interact with a wide range of molecular targets, making it a valuable tool in medicinal chemistry and other research fields.
Eigenschaften
CAS-Nummer |
855754-09-5 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-methoxy-2-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-8-12(15-2)10(7-13)9-5-3-4-6-11(9)14-8/h3-6H,1-2H3 |
InChI-Schlüssel |
VUFQZDRZUGCUGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11900397.png)












